molecular formula C14H18O2 B8474280 Cyclohexanone, 2-[(phenylmethoxy)methyl]- CAS No. 76886-31-2

Cyclohexanone, 2-[(phenylmethoxy)methyl]-

Cat. No.: B8474280
CAS No.: 76886-31-2
M. Wt: 218.29 g/mol
InChI Key: LGSSKDOYOOTHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 2-[(phenylmethoxy)methyl]- is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanone, 2-[(phenylmethoxy)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 2-[(phenylmethoxy)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76886-31-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(phenylmethoxymethyl)cyclohexan-1-one

InChI

InChI=1S/C14H18O2/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

LGSSKDOYOOTHFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-cyclohexenyloxytimethylsilane in dry tetrahydrofuran is treated with n-butyllithium (1.6M in hexane), (1.1 equivalents). After stirring 45 minutes the solution is cooled to 0° C. and a solution of zinc chloride (0.5 equivalents) in tetrahydrofuran is added dropwise. The mixture is stirred for 30 minutes followed by addition of choromethylbenzyl ether (1.2 equivalents) as a solution in tetrahydrofuran. After stirring for hours, water is added. The organics are layered with ether, dried (MgSO4), concentrated in vacuo, then chromatographed to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 6-((Benzyloxy)methyl)-1,4-dioxaspiro[4.5]decane (2.4 g 9.1 mmol) in acetone (40 mL) was treated with 1.5N HCl (18 mL) and stirred at rt for 5 hours. The reaction mixture was neutralized with aqueous sodium carbonate and the volatile removed in vacuo. The residue was extracted with Et2O (3×50 mL) and the combined organic layer were washed with water (30 mL), brine (30 mL) and dried over sodium sulfate and concentrated to yield the desired product as pale yellow oil that was used in the next step without further purification. MS m/z 219.1 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.